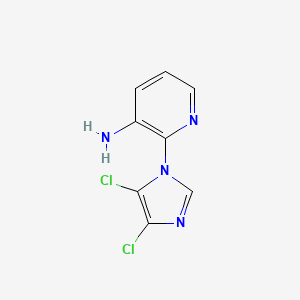

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4,5-dichloro-1H-imidazol-1-yl)pyridin-3-amine is a compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This class of compounds has been the subject of various synthetic strategies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines can be achieved through palladium-catalyzed amination reactions. For instance, regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine followed by a subsequent amination leads to 2,3-diaminopyridines, which can be further processed to form highly functionalized imidazo[4,5-b]pyridin-2-ones . Another approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to quickly access products with substitution at N1 and C2 . Additionally, solid-phase synthesis methods have been developed for the construction of imidazo[4,5-b]pyridines from 2,4-dichloro-3-nitropyridine, allowing for the preparation of trisubstituted derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines is characterized by the presence of two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring. The position of the chlorine substituents on the imidazole ring can influence the electronic properties and reactivity of the molecule. The synthesis of polycyclic imidazo[1,2-a]pyridine analogs, which are structurally related, involves oxidative intramolecular C–H amination, highlighting the importance of the nitrogen atoms in these reactions .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions, including iodine-mediated sp3 C-H amination for the synthesis of imidazo[1,5-a]pyridines , and double oxidative C–H amination reactions to produce 2-iodo-imidazo[1,2-a]pyridines . These reactions demonstrate the versatility of the imidazo[4,5-b]pyridine core in forming new bonds and scaffolds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their heterocyclic structure. The presence of nitrogen atoms and chlorine substituents can affect the compound's solubility, boiling point, melting point, and stability. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines have been characterized, showing strong UV absorption and fluorescence, which may be relevant for the photophysical properties of this compound . Additionally, the use of green solvents like H2O-IPA for the synthesis of imidazo[4,5-b]pyridines indicates an interest in developing environmentally friendly synthetic methods .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2′-Deoxyribonucleoside Derivatives

Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines. They used 5, 7-Dichloro-3H-imidazo[4, 5-b]pyridine as a versatile base for coupling with various sugar moieties and transforming them into 7-alkyl(aryl)amino-derivatives (Cristalli et al., 1994).

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Yakovenko et al. (2020) demonstrated the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their subsequent cyclocondensation, leading to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenko et al., 2020).

Practical Multi-Component Synthesis of Di- or Tri-Aryl (Heteraryl) Substituted 2-(pyridin-2-yl)imidazoles

Wu et al. (2010) developed a multicomponent protocol for synthesizing poly-substituted 2-(pyridin-2-yl)imidazoles, which resulted in high yields of tri-substituted 2-(pyridin-2-yl)imidazoles when aromatic primary amines were used as substrates (Wu et al., 2010).

One-Pot Tandem Palladium-Catalysed Amination for 3-Arylated Imidazo[4,5-b]pyridin-2-ones

Scott (2006) described a one-pot tandem palladium-catalysed amination process for preparing 3-arylated imidazo[4,5-b]pyridin-2-ones from commercially available materials, highlighting the efficiency and accessibility of this method (Scott, 2006).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways might be influenced .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

Eigenschaften

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-6-7(10)14(4-13-6)8-5(11)2-1-3-12-8/h1-4H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLPSJGQCYGINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)